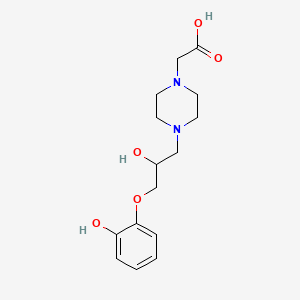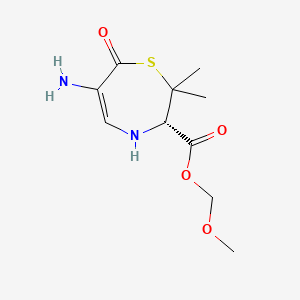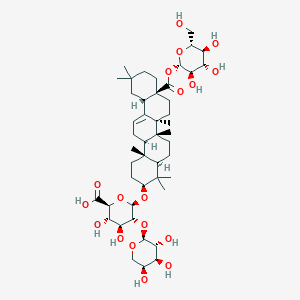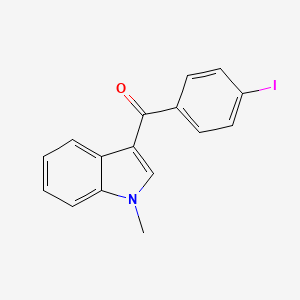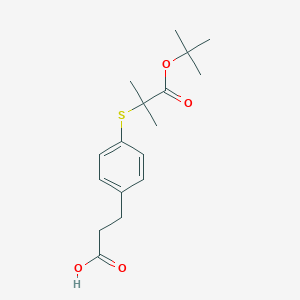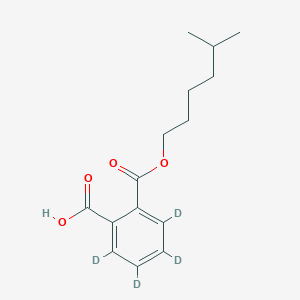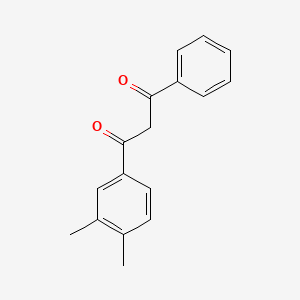
1-(3,4-Dimethylphenyl)-3-phenylpropane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethylphenyl)-3-phenylpropane-1,3-dione is an organic compound that belongs to the class of diketones This compound is characterized by the presence of two ketone groups attached to a propane backbone, with phenyl and dimethylphenyl substituents
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-3-phenylpropane-1,3-dione typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting acetophenone with 3,4-dimethylbenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually conducted in an ethanol-water mixture at room temperature, followed by acidification to obtain the desired diketone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable.
化学反应分析
Types of Reactions: 1-(3,4-Dimethylphenyl)-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The diketone can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the diketone can yield alcohols or hydrocarbons, depending on the reducing agent used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
科学研究应用
1-(3,4-Dimethylphenyl)-3-phenylpropane-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-phenylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
相似化合物的比较
1-(3,4-Dimethoxyphenyl)-3-phenylpropane-1,3-dione: Similar in structure but with methoxy groups instead of methyl groups.
1-(3,4-Dichlorophenyl)-3-phenylpropane-1,3-dione: Contains chlorine substituents instead of methyl groups.
1-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione: Has an additional methoxy group on the phenyl ring.
Uniqueness: 1-(3,4-Dimethylphenyl)-3-phenylpropane-1,3-dione is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of methyl groups on the aromatic ring can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.
属性
分子式 |
C17H16O2 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC 名称 |
1-(3,4-dimethylphenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C17H16O2/c1-12-8-9-15(10-13(12)2)17(19)11-16(18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
InChI 键 |
KATZZGNARNJORL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(8R,9R,13S,14R,17S)-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13848248.png)
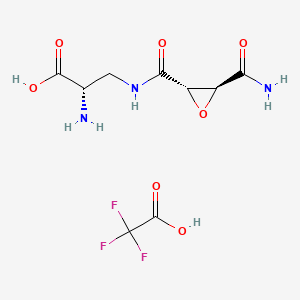
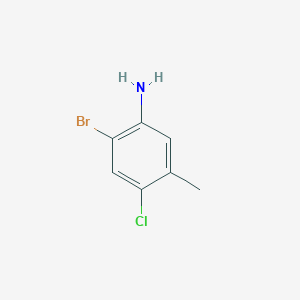
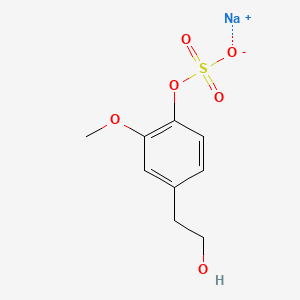

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B13848280.png)
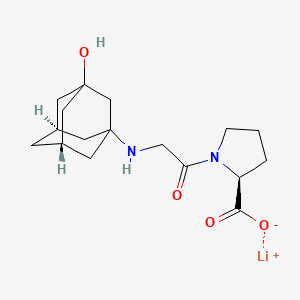
![4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B13848284.png)
